

Aqueous Photolysis of cis-Pinonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	cis-Pinonic acid	
Cat. No.:	B2696892	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous photolysis of **cis-pinonic acid**, a key oxidation product of α -pinene, a prevalent biogenic volatile organic compound. Understanding the atmospheric fate of **cis-pinonic acid** is crucial for accurately modeling secondary organic aerosol (SOA) formation and its impact on climate and air quality. This document summarizes the quantitative data, details experimental protocols for its study, and visualizes the key reaction pathways and experimental workflows.

Quantitative Data Summary

The direct aqueous photolysis of **cis-pinonic acid** (PA) when exposed to 280–400 nm radiation has been quantified, with key parameters presented below.[1][2][3][4][5][6]

Parameter	Value	Phase	Wavelength Range	Reference
Molar Extinction Coefficients	See Supporting Information in Lignell et al., 2013	Aqueous	234–330 nm	[1]
Photolysis Quantum Yield (Φ)	0.5 ± 0.3	Aqueous	280–400 nm (effective average)	[1][2][3][5][6]
Photolysis Quantum Yield (Φ) of PA Methyl Ester	0.53 ± 0.06	Gas	Not Specified	[1][2][3][5][6]

Photolysis Products

The aqueous photolysis of **cis-pinonic acid** proceeds primarily through two competing photochemical pathways: Norrish type I and Norrish type II reactions.[2][5]

Major Product: Norrish Type II Isomerization

The predominant reaction pathway is a Norrish type II isomerization, which involves the intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to the opening of the cyclobutane ring.[1][2][3][4][5] This process results in the formation of a single major product.

• 3-isopropenyl-6-oxoheptanoic acid (also known as limononic acid)[1][2][3][4][5]

Minor Products: Norrish Type I Splitting

Several minor products are also formed through a Norrish type I cleavage of the bond between the carbonyl group and the cyclobutane ring.[1][2][3][4][5] The resulting radicals can undergo further reactions to form a variety of smaller, oxygenated compounds. The identified chemical formulas of these minor products are listed below.

Chemical Formula	Proposed Formation Pathway
C10H16O3	Norrish Type II Isomer (Major Product)
C8H14O2	Norrish Type I
C6H10O2	Norrish Type I
C10H14O2	Further photolysis product
C9H16O2	Norrish Type I
C8H12O4	Norrish Type I
C8H14O4	Norrish Type I
C8H12O3	Norrish Type I / Norrish Type II

Experimental Protocols

The following sections detail the methodologies employed in the investigation of **cis-pinonic acid**'s aqueous photolysis.

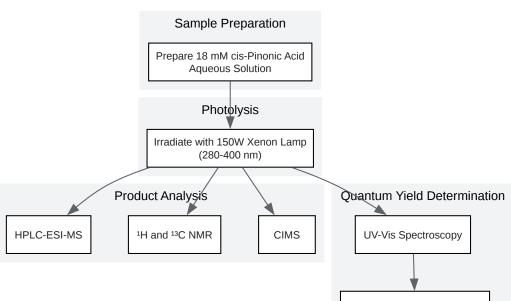
Photolysis and Quantum Yield Determination

The quantum yield of **cis-pinonic acid** photolysis was determined by monitoring the decay of its characteristic $\pi^* \leftarrow$ n carbonyl band using UV-vis spectroscopy.[1]

- Sample Preparation: An 18 mM solution of cis-pinonic acid (Sigma-Aldrich, 98%) was prepared in HPLC grade water.[1]
- Light Source: A 150 W xenon UV lamp housed in an air-cooled unit was used as the radiation source.[1]
- Actinometry: The photolysis quantum yield was determined relative to an azoxybenzene actinometer.[1] A 0.2 mM azoxybenzene solution in 6.0 mM KOH in ethanol was photolyzed under identical conditions.[1]
- Experimental Setup: The sample was held in a cuvette and exposed to room air during photolysis.[1]

Product Identification and Analysis

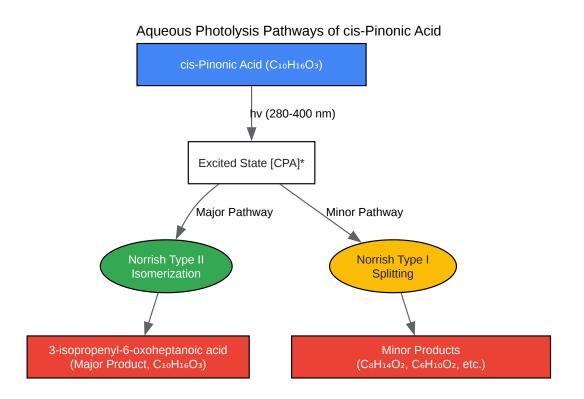
A suite of analytical techniques was employed to separate and identify the photolysis products.


- High-Performance Liquid Chromatography—Electrospray Ionization-Mass Spectrometry
 (HPLC–ESI-MS): This technique was used for the separation and mass spectrometric
 analysis of the photolysis products. An 8 mL solution of 10 mM cis-pinonic acid in water
 was photolyzed for 60 minutes and then concentrated to 4 mL by evaporation before
 analysis.[1] HPLC allows for the efficient separation of products based on their polarity,
 enabling the isolation of fractions for further analysis.[1]
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR analyses were used to confirm the structure of the major photolysis product, 3-isopropenyl-6-oxoheptanoic acid.[1][2][3][4][5]
- Chemical Ionization Mass Spectrometry (CIMS): CIMS was also used to confirm the identity of the major product.[1][2][3][4][5]

Visualizations

The following diagrams illustrate the key processes involved in the aqueous photolysis of **cis-pinonic acid**.

Actinometry (Azoxybenzene)



Experimental Workflow for Aqueous Photolysis of cis-Pinonic Acid

Click to download full resolution via product page

Caption: Experimental workflow for studying the aqueous photolysis of cis-pinonic acid.

Click to download full resolution via product page

Caption: Reaction pathways for the aqueous photolysis of **cis-pinonic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental and theoretical study of aqueous cis-pinonic acid photolysis PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. R. Benny Gerber Research Group [robert-benny-gerber.huji.ac.il]
- 5. Collection Experimental and Theoretical Study of Aqueous cis-Pinonic Acid Photolysis -The Journal of Physical Chemistry A - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Aqueous Photolysis of cis-Pinonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2696892#aqueous-photolysis-of-cis-pinonic-acid-and-its-products]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com